

# An In-depth Technical Guide to 6-Chloro-4-methoxynicotinaldehyde

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## Compound of Interest

Compound Name: 6-Chloro-4-methoxynicotinaldehyde

Cat. No.: B1402919

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This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **6-Chloro-4-methoxynicotinaldehyde**, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines the available data on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and visualizes the synthetic pathway.

## Molecular Structure and Properties

**6-Chloro-4-methoxynicotinaldehyde**, with the CAS number 1256823-05-8, is a substituted pyridine derivative.<sup>[1][2][3]</sup> Its molecular structure consists of a pyridine ring functionalized with a chloro group at the 6-position, a methoxy group at the 4-position, and an aldehyde group at the 3-position.

Chemical Structure:

The presence of these functional groups makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the field of medicinal chemistry where pyridine scaffolds are common.<sup>[4][5]</sup>

## Quantitative Data Summary

The following tables summarize the key quantitative data for **6-Chloro-4-methoxynicotinaldehyde** and its known spectral properties.

Identifier	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>6</sub> ClNO <sub>2</sub>	[6]
Molecular Weight	171.58 g/mol	[1]
CAS Number	1256823-05-8	[1][3]
Appearance	White solid	[2]
Purity	Typically ≥97%	[1]

Physical Property	Value	Notes
Melting Point	Data not available	Physical properties for the isomer 6-chloro-2-methoxynicotinaldehyde are sometimes reported (78-81°C), but are not applicable to this compound.[7]
Boiling Point	Data not available	
Solubility	Insoluble in water.[8] Soluble in various organic solvents for stock solution preparation.[9]	Specific solubility data is not widely published. It is recommended to test solubility in solvents like DMSO and ethanol for experimental purposes.[9]
Storage	Store at 2-8°C under an inert atmosphere.[7]	

Spectral Data	Values	Source
<sup>1</sup> H NMR (500 MHz, CDCl <sub>3</sub> )	δ 10.37 (1H, d), 8.69 (1H, s), 6.97 (1H, s), 4.02 (3H, s)	[2]
Mass Spectrum (ESI+)	m/z 172 [M+H] <sup>+</sup>	[2]

## Experimental Protocols

While specific experimental applications and biological activity for **6-Chloro-4-methoxynicotinaldehyde** are not extensively documented in publicly available literature, a detailed protocol for its chemical synthesis has been reported.

### Synthesis of 6-Chloro-4-methoxynicotinaldehyde

This protocol describes the synthesis of **6-Chloro-4-methoxynicotinaldehyde** from 4,6-dichloropyridine-3-carbaldehyde.[\[2\]](#)

Materials:

- 4,6-dichloropyridine-3-carbaldehyde
- Methanol (MeOH)
- Sodium methanolate (NaOMe)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Heptane
- Ethyl acetate
- Silica gel

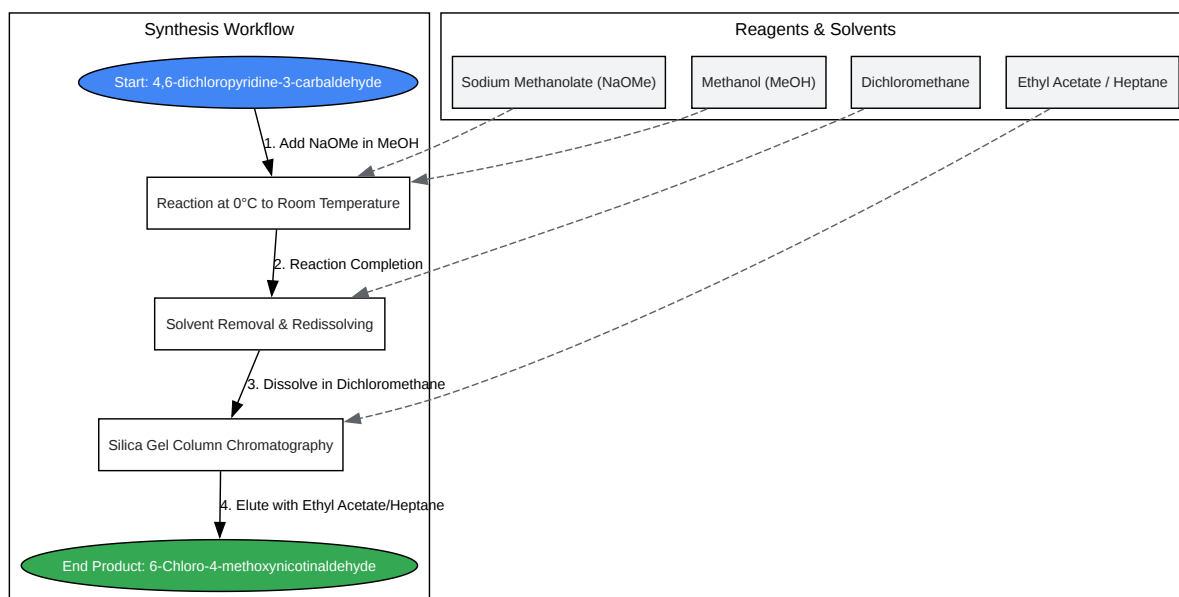
Procedure:

- A solution of 4,6-dichloropyridine-3-carbaldehyde (0.2 g, 1.14 mmol) in methanol (10 mL) is stirred at 0 °C.[\[2\]](#)
- Sodium methanolate (0.068 g, 1.25 mmol) is added to the solution in batches.[\[2\]](#)
- The reaction mixture is allowed to slowly warm to room temperature over approximately 5 hours and is then stirred for an additional 16 hours at room temperature.[\[2\]](#)
- Upon completion of the reaction, the solvent is removed by distillation under reduced pressure.[\[2\]](#)

- The resulting residue is dissolved in dichloromethane.[2]
- Any insoluble solids are removed by filtration.[2]
- The filtrate is purified by flash silica gel column chromatography using an elution gradient of 0 to 50% ethyl acetate in heptane.[2]
- The purified fractions are collected and concentrated under reduced pressure to yield **6-chloro-4-methoxynicotinaldehyde** as a white solid (0.111 g, 57% yield).[2]

## Visualizations

The following diagrams illustrate the logical flow of the synthesis of **6-Chloro-4-methoxynicotinaldehyde**. At present, there is no available information on signaling pathways or other experimental workflows involving this specific molecule.



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Caption: Synthesis workflow for **6-Chloro-4-methoxynicotinaldehyde**.

## Conclusion

**6-Chloro-4-methoxynicotinaldehyde** is a chemical compound with a well-defined molecular structure and a clear synthetic route. While its physical properties are not yet fully characterized in the literature, its structure suggests potential as a valuable building block in the development of novel pharmaceutical agents and other functional molecules. Further research into the biological activity and experimental applications of this compound is warranted to fully understand its potential.

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